molecular formula C12H6Cl4S B1683111 Tetrasul CAS No. 2227-13-6

Tetrasul

Cat. No.: B1683111
CAS No.: 2227-13-6
M. Wt: 324.0 g/mol
InChI Key: QUWSDLYBOVGOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasul is an organic compound with the chemical formula C₁₂H₆Cl₄S . This compound has been used in trials studying the treatment of erythematous (type one) rosacea .

Preparation Methods

Tetrasul can be synthesized through various methods. One common synthetic route involves the reaction of disulfur dichloride with ammonia. This process has been optimized over time to improve yield and efficiency . The reaction can be represented as follows: [ 6 \text{S}_2\text{Cl}_2 + 16 \text{NH}_3 \rightarrow \text{S}_4\text{N}_4 + \text{S}_8 + 12 \text{NH}_4\text{Cl} ]

Chemical Reactions Analysis

Tetrasul undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur radical addition and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides .

Comparison with Similar Compounds

Tetrasul can be compared with other similar compounds, such as tetrasulfur tetranitride (S₄N₄). Both compounds contain sulfur and have unique structural properties. this compound is an organic compound, while tetrasulfur tetranitride is an inorganic compound . Other similar compounds include various diarylthioethers, which share the thioether functional group but differ in their specific aryl substituents .

Properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWSDLYBOVGOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020314
Record name Tetrasul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-13-6
Record name Tetrasul
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasul [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasul
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrasul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasul
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRASUL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEO7JP5U0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrasul
Reactant of Route 2
Reactant of Route 2
Tetrasul
Reactant of Route 3
Reactant of Route 3
Tetrasul
Reactant of Route 4
Reactant of Route 4
Tetrasul
Reactant of Route 5
Reactant of Route 5
Tetrasul
Reactant of Route 6
Reactant of Route 6
Tetrasul
Customer
Q & A

Q1: What are the primary applications of Tetrasul?

A1: this compound was historically used as an acaricide to control spider mite infestations in various crops, including fruit trees and cotton. [, ]

Q2: How effective is this compound in controlling spider mites compared to other acaricides?

A2: Studies indicate that this compound exhibits varying degrees of effectiveness against different spider mite species. While it demonstrated high efficacy against some mite species in the past, its performance has declined due to the development of resistance in certain mite populations. [, , ] For instance, in one study, this compound proved less effective than acaricides like Dicofol, Tetradifon, Chlorobenzilate, and Aramite in controlling a spider mite complex on cotton. []

Q3: Is there evidence of cross-resistance between this compound and other acaricides?

A3: Yes, research has shown cross-resistance between this compound and Tetradifon in Panonychus ulmi, a fruit tree red spider mite. [] This suggests that the resistance mechanism in these mites might involve a common target or pathway affected by both acaricides.

Q4: What is the genetic basis for resistance to this compound in spider mites?

A4: Studies on Panonychus ulmi revealed that resistance to this compound is primarily conferred by a single major gene, designated as gene TR. This gene exhibits effective dominance, meaning that the presence of a single copy is sufficient to confer a significant level of resistance. []

Q5: Are there analytical methods available to detect and quantify this compound residues?

A5: Yes, analytical methods have been developed to detect and quantify this compound residues in various matrices. One study described a method using gas-liquid chromatography with electron capture detection (GC-ECD) to determine this compound residues in fresh fruits and vegetables. [] This method involved extraction with acetonitrile and ether, followed by cleanup using a Florisil column and analysis by GC-ECD.

Q6: What is known about the toxicity of this compound?

A6: While specific toxicity data from the provided abstracts is limited, this compound, like many pesticides, has the potential for toxicological effects. Research has explored the toxicity of this compound in rats, including acute, long-term, and reproductive studies. [, ] Additionally, investigations have focused on this compound-induced structural changes in rat liver cells, specifically the formation of ser-whorls. [] These studies highlight the importance of understanding the potential risks associated with pesticide exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.